

# [benzoyl(ethoxy)amino] acetate CAS number and IUPAC name

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## Compound of Interest

Compound Name: [benzoyl(ethoxy)amino] acetate

Cat. No.: B055209

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An In-depth Technical Guide on Ethyl 2-benzamidoacetate

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-benzamidoacetate, a compound of interest in chemical synthesis and potentially in pharmaceutical development. This document collates available data on its chemical identity, properties, synthesis protocols, and current understanding of its biological relevance.

## Chemical Identification

The chemical name "[benzoyl(ethoxy)amino] acetate" is a non-standard nomenclature. Based on a systematic analysis of the name fragments, the compound has been identified as:

- IUPAC Name: ethyl 2-benzamidoacetate<sup>[1]</sup>
- CAS Number: 1499-53-2<sup>[1][2]</sup>
- Other Names: Ethyl Hippurate, N-Benzoylglycine ethyl ester<sup>[1][2]</sup>

## Physicochemical Properties

A summary of the key quantitative data for ethyl 2-benzamidoacetate is presented in Table 1.

Table 1: Physicochemical Data for Ethyl 2-benzamidoacetate

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>3</sub>	PubChem
Molecular Weight	207.23 g/mol	PubChem[1]
Appearance	White to Light yellow powder/crystal	TCI Chemicals
Purity	>98.0% (HPLC)	TCI Chemicals
Melting Point	58.0 to 62.0 °C	TCI Chemicals
InChI Key	PTXRQIPIELXJFH-UHFFFAOYSA-N	CymitQuimica[2]

## Synthesis and Experimental Protocols

Ethyl 2-benzamidoacetate is primarily synthesized through the acylation of glycine ethyl ester. Several methods have been reported, and two key protocols are detailed below.

### Synthesis via Schotten-Baumann Reaction

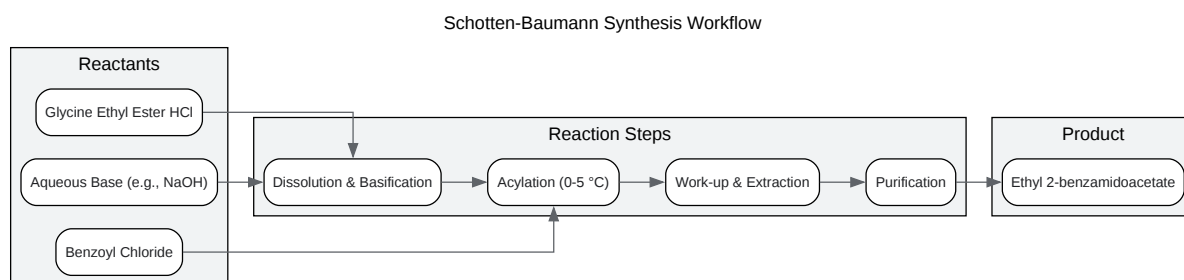
A common method for the synthesis of ethyl 2-benzamidoacetate is the Schotten-Baumann reaction, which involves the acylation of glycine ethyl ester with benzoyl chloride.

Experimental Protocol:

- **Dissolution:** Glycine ethyl ester hydrochloride is dissolved in a suitable solvent, such as a biphasic system of water and a non-polar organic solvent (e.g., diethyl ether or dichloromethane).
- **Basification:** An aqueous base, typically sodium hydroxide or sodium carbonate, is added to neutralize the hydrochloride and liberate the free glycine ethyl ester.
- **Acylation:** Benzoyl chloride is added dropwise to the vigorously stirred solution. The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermic reaction.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Work-up:** Upon completion, the organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure ethyl 2-benzamidoacetate.

### Logical Workflow for Schotten-Baumann Synthesis



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Caption: Logical workflow for the synthesis of ethyl 2-benzamidoacetate via the Schotten-Baumann reaction.

## Synthesis using a Coupling Agent

An alternative approach involves the direct coupling of benzoic acid and glycine ethyl ester using a coupling agent, which avoids the need for the more reactive benzoyl chloride.

### Experimental Protocol:

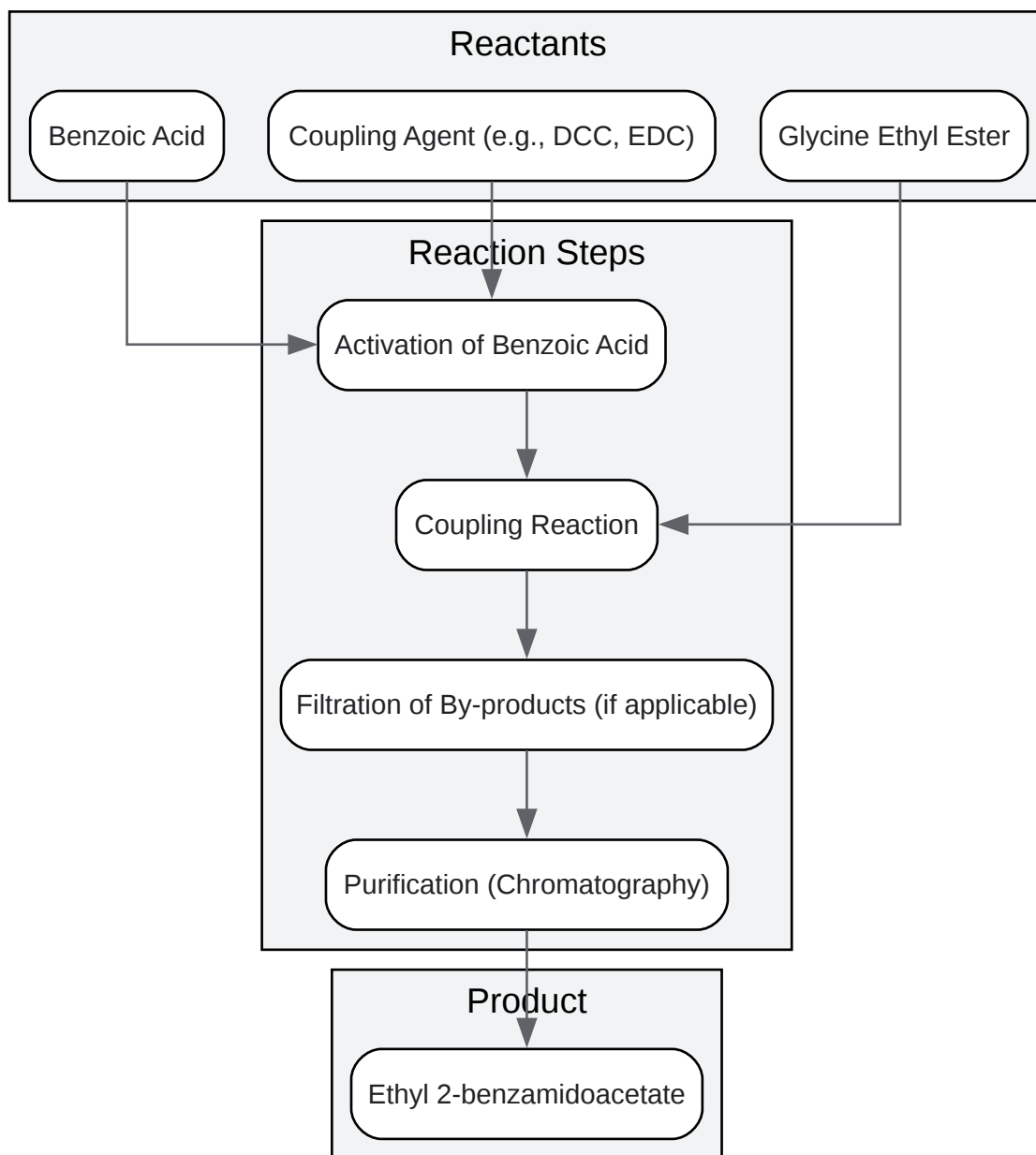
- **Activation of Benzoic Acid:** Benzoic acid is dissolved in an appropriate anhydrous organic solvent (e.g., dichloromethane or N,N-dimethylformamide). A coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is

added, often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). This forms an activated ester of benzoic acid.

- **Addition of Glycine Ethyl Ester:** Glycine ethyl ester (or its hydrochloride salt along with a non-nucleophilic base like triethylamine to neutralize it) is added to the reaction mixture.
- **Reaction:** The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC.
- **Work-up:** If DCC is used, the by-product, dicyclohexylurea (DCU), is insoluble in many organic solvents and can be removed by filtration. The filtrate is then washed with dilute acid, dilute base, and brine to remove any unreacted starting materials and by-products.
- **Purification:** The organic layer is dried, and the solvent is evaporated. The resulting crude product is then purified, typically by column chromatography, to afford the desired ethyl 2-benzamidoacetate.

#### Experimental Workflow for Coupling Agent-Mediated Synthesis

## Coupling Agent Synthesis Workflow

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Caption: Experimental workflow for the synthesis of ethyl 2-benzamidoacetate using a coupling agent.

## Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activity, mechanism of action, or involvement in signaling pathways of ethyl 2-benzamidoacetate itself. Its primary documented role is as an intermediate in the synthesis of more complex pharmaceutical compounds.

The parent compound, hippuric acid (N-benzoylglycine), is a natural metabolite found in urine, resulting from the conjugation of benzoic acid and glycine in the liver.[3] Variations in hippuric acid levels have been studied in the context of gut microbiome activity and as a potential biomarker for certain conditions, such as Parkinson's disease.[3] However, it is important to note that the biological properties of hippuric acid cannot be directly extrapolated to its ethyl ester derivative without specific experimental evidence.

For drug development professionals, ethyl 2-benzamidoacetate represents a versatile building block. Its structure contains a benzoyl group, an amide linkage, and an ethyl ester, which can be further modified to create a diverse range of molecules with potential therapeutic applications. For instance, related N-acyl-alpha-amino acid esters have been investigated for their potential as enzyme inhibitors or receptor ligands.

Further research is required to elucidate any intrinsic biological activity of ethyl 2-benzamidoacetate and its potential roles in physiological or pathological processes.

## Conclusion

Ethyl 2-benzamidoacetate, with CAS number 1499-53-2, is a well-characterized organic compound with established synthesis protocols. While its physicochemical properties are well-documented, its specific biological functions remain largely unexplored. For researchers and scientists, this compound serves as a valuable starting material for the synthesis of novel molecules. For drug development professionals, it represents a scaffold that can be elaborated to design new therapeutic agents. Future studies are warranted to investigate the potential pharmacological profile of this compound.

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## References

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